molecular formula C20H18ClN5O3S2 B2713779 N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide CAS No. 896367-71-8

N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide

Cat. No.: B2713779
CAS No.: 896367-71-8
M. Wt: 475.97
InChI Key: WUYMUBFXPXLVHR-UHFFFAOYSA-N
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Description

N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound that features a thiazole and triazole ring system. These heterocyclic structures are known for their significant biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a 4-chlorophenyl group further enhances its potential pharmacological effects.

Properties

IUPAC Name

N-[4-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3S2/c1-13(27)23-16-6-8-18(9-7-16)31(28,29)22-11-10-17-12-30-20-24-19(25-26(17)20)14-2-4-15(21)5-3-14/h2-9,12,22H,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYMUBFXPXLVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by cyclization with hydrazine to introduce the triazole moiety . The final step involves the sulfonation of the intermediate with sulfonyl chloride and subsequent acetylation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the application of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with various molecular targets. The thiazole and triazole rings can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair, leading to cell death in cancer cells . The chlorophenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide stands out due to its unique combination of thiazole and triazole rings, along with the chlorophenyl group. This structure provides a multifaceted approach to interacting with biological targets, making it a versatile compound in medicinal chemistry .

Biological Activity

N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a combination of thiazole and triazole ring systems, which are known for their significant biological activities. The presence of these heterocyclic structures contributes to its potential as an antimicrobial, antifungal, anti-inflammatory, and antitumor agent.

Property Details
IUPAC Name N-[4-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide
CAS Number 896367-71-8
Molecular Formula C20H18ClN5O3S2
Molecular Weight 453.96 g/mol

Antimicrobial Properties

Research indicates that compounds containing thiazole and triazole moieties exhibit substantial antimicrobial activity. For instance, this compound has demonstrated effectiveness against various bacterial strains. A study reported its IC50 values against Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent.

Antitumor Activity

The compound's antitumor properties have been explored in several studies. It has shown significant cytotoxicity against cancer cell lines such as MCF-7 and Jurkat cells. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and triazole rings can enhance cytotoxic effects.

Cell Line IC50 (µM) Reference
MCF-73.16
Jurkat1.98

In one study, the presence of electron-donating groups on the phenyl ring was found to be essential for enhancing antitumor activity. The compound's mechanism of action may involve the inhibition of DNA synthesis and repair in cancer cells.

This compound interacts with various molecular targets:

  • Enzyme Inhibition : The thiazole and triazole rings can bind to enzymes involved in cellular processes.
  • DNA Interaction : The compound may interfere with DNA synthesis and repair mechanisms.

This multi-target approach enhances its efficacy as an antitumor agent.

Case Studies

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Cytotoxicity in Cancer Research : In vitro studies on MCF-7 and Jurkat cells demonstrated that the compound induced apoptosis through mitochondrial pathways. The analysis showed an increase in caspase activity correlating with higher concentrations of the compound.

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